4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid
Overview
Description
4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid is an organic compound with a complex structure that includes a hydroxyethyl group, a methoxy group, and a nitrophenoxy group attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid typically involves multiple steps. One common method starts with the reaction of acetovanillone with ethyl 4-bromobutyrate in the presence of potassium carbonate in dimethylformamide (DMF). The mixture is stirred at room temperature and then heated to 50°C. The product, ethyl 4-(4-(1-chloroethyl)-2-methoxy-5-nitrophenoxy)butanoate, is then reacted with sodium azide in DMF at 60°C to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid can undergo several types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other strong bases.
Major Products
Oxidation: The major product would be 4-(4-(1-oxoethyl)-2-methoxy-5-nitrophenoxy)butanoic acid.
Reduction: The major product would be 4-(4-(1-hydroxyethyl)-2-methoxy-5-aminophenoxy)butanoic acid.
Substitution: The products would vary depending on the substituent introduced.
Scientific Research Applications
4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: It could be used in the development of new materials or as an intermediate in chemical manufacturing
Mechanism of Action
The mechanism of action of 4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid is not well-documented. it is likely to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The hydroxyethyl group may form hydrogen bonds, the methoxy group may participate in hydrophobic interactions, and the nitro group may be involved in redox reactions .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(4-(1-hydroxyethyl)-2-methoxyphenoxy)butanoate: This compound is structurally similar but lacks the nitro group.
Methyl 5-[(1R)-1-hydroxyethyl]-γ-oxofuran-2-butanoate: Another similar compound with a different backbone structure
Uniqueness
4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid is unique due to the presence of both a nitro group and a hydroxyethyl group, which can impart distinct chemical and biological properties. The combination of these functional groups makes it a versatile compound for various applications.
Properties
IUPAC Name |
4-[4-(1-hydroxyethyl)-2-methoxy-5-nitrophenoxy]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO7/c1-8(15)9-6-11(20-2)12(7-10(9)14(18)19)21-5-3-4-13(16)17/h6-8,15H,3-5H2,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUIJUTBRRZCWRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1[N+](=O)[O-])OCCCC(=O)O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80392475 | |
Record name | 4-[4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy]butyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80392475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175281-76-2 | |
Record name | 4-[4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy]butyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80392475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy]butyric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Q1: How does 4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid enable spatial control of protein binding on lipid bilayers?
A1: this compound functions as a photoeliminative linker, enabling precise spatial control of protein binding on lipid bilayers. The linker molecule incorporates three key elements: biotin as a substrate for protein binding, a farnesyl group for lipid bilayer attachment, and the photocleavable this compound moiety.
Q2: What are the key characteristics of this compound relevant to its use as a photolabile linker?
A2: this compound is characterized by its molecular formula C13H17NO7 and a molecular weight of 299.28 g/mol []. It is soluble in water at neutral and basic pH but shows limited solubility in acidic environments. This pH-dependent solubility is a crucial factor to consider during experimental design and when employing this linker in biological systems. The compound is typically provided as a pale yellow solid and should be stored at 2-8°C to ensure stability due to its light-sensitive nature [].
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